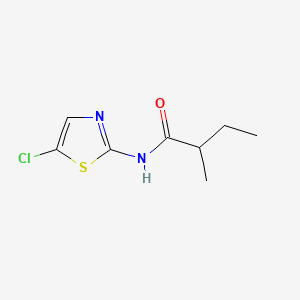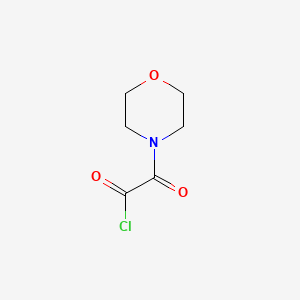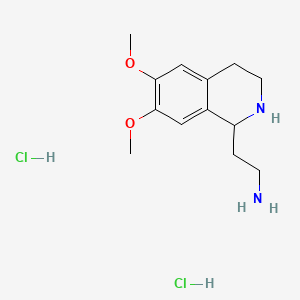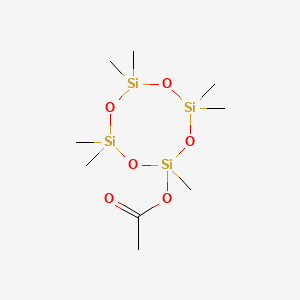![molecular formula C4H4N4O2 B577065 6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one CAS No. 13300-86-2](/img/structure/B577065.png)
6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
Preparation Methods
The synthesis of 6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one typically involves nitration reactions. One common method involves the nitration of fused 5,7-diamino pyrimidine derivatives using different concentrations of nitric acid. Concentrated nitric acid selectively produces N-(5-amino-4,5-dihydro-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-yl)nitramide, while lower concentrations yield fused ring nitrate salts and ring-open nitrate salts . Industrial production methods may involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one undergoes various chemical reactions, including nitration, reduction, and substitution. Common reagents used in these reactions include nitric acid, reducing agents, and nucleophiles. For example, nitration with concentrated nitric acid produces nitramide derivatives, while reduction reactions can yield different amine derivatives . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing novel heterocyclic compounds with potential energetic properties. In biology, it may be explored for its potential as a bioactive molecule with antimicrobial or anticancer properties. In the materials science field, it can be used to develop new materials with unique electronic or optical properties .
Mechanism of Action
The mechanism of action of 6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one involves interactions with specific molecular targets and pathways. For example, its nitramide derivatives may interact with enzymes or receptors, leading to biological effects such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar compounds to 6,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one include other fused heterocyclic systems such as [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives. These compounds share structural similarities but may differ in their chemical reactivity and applications. For example, [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives are often used in materials science for their electronic properties .
Properties
CAS No. |
13300-86-2 |
|---|---|
Molecular Formula |
C4H4N4O2 |
Molecular Weight |
140.102 |
IUPAC Name |
3,7a-dihydro-1H-[1,2,5]oxadiazolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C4H4N4O2/c9-4-2-3(5-1-6-4)8-10-7-2/h1-2,7H,(H,5,6,8,9) |
InChI Key |
YSOKZOKZYWDKEH-UHFFFAOYSA-N |
SMILES |
C1=NC(=O)C2C(=N1)NON2 |
Synonyms |
[1,2,5]Oxadiazolo[3,4-d]pyrimidin-7(6H)-one, 1,7a-dihydro- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5S,8S,9S,10R,13S,14S)-4,4,10,13-tetramethyl-2,3,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B576984.png)

![7-Phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-5-one hydrochloride](/img/structure/B576989.png)
![Decahydro-1H-cyclopenta[B]indolizine](/img/structure/B576990.png)
![(3S,8S,9S,10R,13S,14S,17R)-17-[(2S)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B576991.png)





![4-[[4-(Diethylamino)-2-hydroxyphenyl]diazenyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B577003.png)


